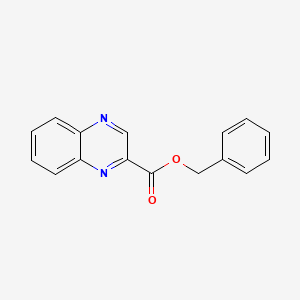
Benzyl quinoxaline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzyl quinoxaline-2-carboxylate derivatives often involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds in the presence of different catalysts. This method is effective for producing a variety of quinoxaline analogues, including those with benzyl groups attached to the quinoxaline nucleus. The presence of substituents like chloro, methyl, or methoxy groups on the benzene moiety has been found to significantly affect the activity and properties of the synthesized compounds (Andrés Jaso et al., 2005).
Molecular Structure Analysis
The molecular structure of this compound derivatives can vary significantly depending on the substituents attached to the quinoxaline ring. These variations can influence the compound's electronic and structural properties, as demonstrated through computational studies and experimental techniques such as X-ray diffraction analysis. Such analyses help in understanding the compound's reactivity and stability (Md. Serajul Haque Faizi et al., 2018).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, including oxidative coupling and acceptorless dehydrogenative coupling, leading to the formation of complex structures and derivatives. These reactions highlight the versatility and reactivity of this compound, making it a valuable intermediate for the synthesis of more complex molecules (Kalicharan Das et al., 2018).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by the nature of the substituents on the quinoxaline ring. These properties are crucial for determining the compound's suitability for various applications, including its potential use in pharmaceutical formulations (P. Corona et al., 2000).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity towards nucleophiles, electrophiles, and radicals, are central to its applications in synthetic organic chemistry. Studies have shown that the compound can undergo multifold bond cleavage and formation, demonstrating its potential as a versatile building block for the synthesis of complex molecules and materials (Yunkui Liu et al., 2013).
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
Benzyl quinoxaline-2-carboxylate derivatives demonstrate significant antituberculosis activity. Specific derivatives, notably those with a benzyl group in the carboxylate group and chloro, methyl, or methoxy substituents, show reduced minimum inhibitory concentration (MIC) and IC(50) values, suggesting strong potential in antituberculosis treatments (Jaso et al., 2005).
Electrochemical Properties
The redox behavior of certain quinoxaline carboxylic acid derivatives, including this compound, has been explored for electrochemical applications. These studies involve examining the redox mechanism at different pH levels, which is critical for their potential use in electronic devices (Shah et al., 2014).
Anticancer Activity
Research on 3-carboxy-2-benzylamino-substituted quinoxalines has shown varying levels of in vitro anticancer activity. However, the presence of a carboxy or carbethoxy group at position 3 does not consistently enhance anticancer activity, with a few exceptions (Corona et al., 2000).
Synthesis and Functionalization
Studies have developed methods for the efficient synthesis and functionalization of quinoxaline-3-carboxylates, which are key structural motifs in many bioactive natural products and drugs. These methods are critical for advancing the use of this compound in pharmaceutical and chemical industries (Xie et al., 2019).
Nanotechnology Applications
In nanotechnology, this compound derivatives have been attached to carboxylated multi-wall nanotubes, demonstrating their potential in the development of functionalized nanomaterials. This has implications for various technological applications, including pharmaceuticals (Azizian et al., 2013).
Wirkmechanismus
Target of Action
Benzyl quinoxaline-2-carboxylate, like other quinoxaline derivatives, has been found to have a wide range of targets due to its versatile pharmacological properties . .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to various changes that contribute to their pharmacological effects .
Biochemical Pathways
Quinoxalines have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities . .
Result of Action
Quinoxaline derivatives have been found to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
Eigenschaften
IUPAC Name |
benzyl quinoxaline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20-11-12-6-2-1-3-7-12)15-10-17-13-8-4-5-9-14(13)18-15/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEBWMVYKLIACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

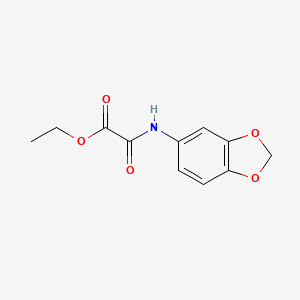
![Methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2489849.png)
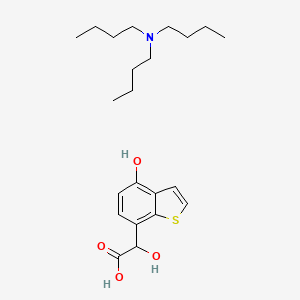
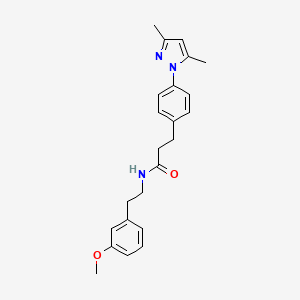
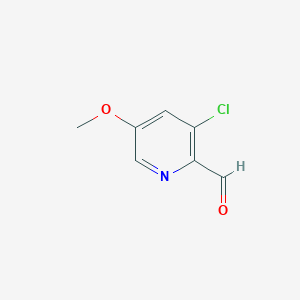
![7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489854.png)



![3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489859.png)
![5-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2489861.png)

![2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2489864.png)
